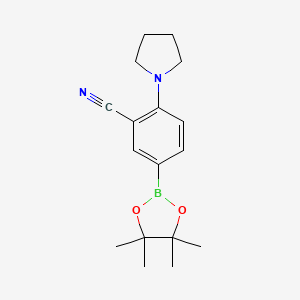
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Número de catálogo B1428425
Peso molecular: 298.2 g/mol
Clave InChI: OAXFMFKXVZVUGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08962609B2
Procedure details


3-Cyano-4-fluorophenyl-boronic acid pinacol ester (250 mg, 1.01 mmol) was dissolved in NMP (4 mL). Pyrrolidine (415 μL, 5.05 mmol) was added and the mixture heated at 140° C. in the microwave (300 W, stirring) for 5 minutes. The reaction was repeated 14 more times. The 15 reaction mixtures were combined and the solvent evaporated in vacuo (Genevac™). The residue was dissolved in EtOAc (200 mL) and the solution washed with saturated brine solution (2×75 mL). The organic phase was dried (MgSO4), filtered and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (40-63 mesh silica gel, 90% isohexane-EtOAc) to provide the title compound as an off-white solid (2.84 g, 63%); LC-MS, Rt=3.33 min (MeOH-FA method), m/z 298 (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One



Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([B:10]2[O:18][C:15]([CH3:17])([CH3:16])[C:12]([CH3:14])([CH3:13])[O:11]2)[CH:6]=[CH:7][C:8]=1F)#[N:2].[NH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>CN1C(=O)CCC1>[N:19]1([C:8]2[CH:7]=[CH:6][C:5]([B:10]3[O:18][C:15]([CH3:17])([CH3:16])[C:12]([CH3:14])([CH3:13])[O:11]3)=[CH:4][C:3]=2[C:1]#[N:2])[CH2:23][CH2:22][CH2:21][CH2:20]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1F)B1OC(C)(C)C(C)(C)O1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
|
Name
|
|
|
Quantity
|
415 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 15 reaction mixtures
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo (Genevac™)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed with saturated brine solution (2×75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash column chromatography (40-63 mesh silica gel, 90% isohexane-EtOAc)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C1=C(C#N)C=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.84 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 943% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
